
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.249 g/mol . This compound is known for its unique structure, which includes an alkyne group and an imine group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-pentyn-3-amine with 2-methylpropanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or imine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the imine group can form Schiff bases with various nucleophiles. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar compounds to 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- include:
3-Methyl-1-pentyn-3-amine: This compound has a similar structure but lacks the imine group, making it less reactive in certain chemical reactions.
4-Pentyn-1-amine: This compound has a similar alkyne group but differs in the position of the amine group, affecting its reactivity and applications.
3-Phenyl-2-propyn-1-amine: This compound includes a phenyl group, which introduces additional steric and electronic effects, altering its chemical behavior.
The uniqueness of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- lies in its combination of an alkyne and an imine group, providing versatility in various chemical reactions and applications.
Properties
CAS No. |
545377-74-0 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpent-1-yn-3-yl)propan-1-imine |
InChI |
InChI=1S/C10H17N/c1-6-10(9(4)5)11-7-8(2)3/h1,7-10H,2-5H3 |
InChI Key |
JPGKKHCRJAEBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NC(C#C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)
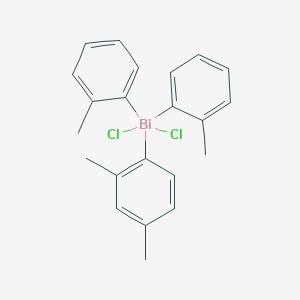
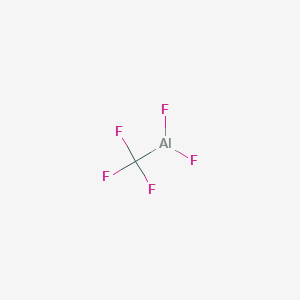
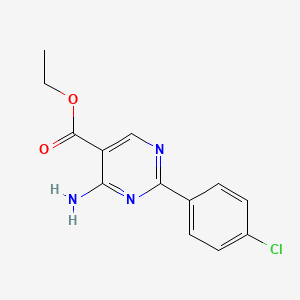

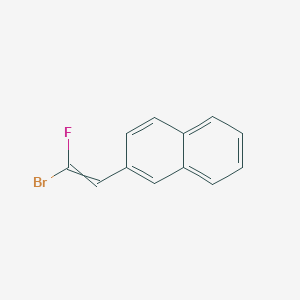
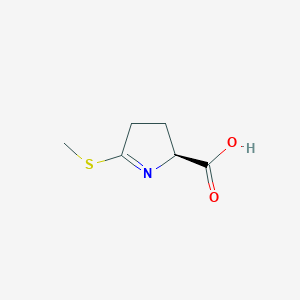
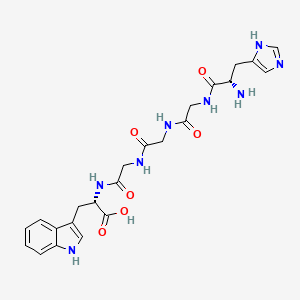

![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
